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D-Methyldopa sesquihydrate

Cat. No.: B1579484
M. Wt: 238.24
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Chirality in Small Molecule Chemistry

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is of paramount importance in chemistry, biology, and medicine. google.com Many molecules, particularly those relevant to biological systems like amino acids and sugars, are chiral. nih.gov Chirality, derived from the Greek word for 'hand', describes a molecule that is non-superimposable on its mirror image. google.com This "handedness" is a fundamental property that dictates how molecules interact with their environment, especially within the chiral settings of biological systems. nih.govhabitablefuture.org

The significance of chirality is particularly pronounced in the pharmaceutical industry, where more than half of all drugs are chiral compounds. drugbank.com The three-dimensional shape of a drug molecule governs its binding affinity and interaction with biological targets such as enzymes and receptors, which are themselves chiral entities. nih.govhabitablefuture.orgresearchgate.net Consequently, the different stereoisomers of a chiral drug can exhibit markedly different pharmacological activities. habitablefuture.orgtcichemicals.com

Chiral molecules that are non-superimposable mirror images of each other are called enantiomers. google.comguidechem.com A mixture containing equal amounts of two enantiomers is known as a racemate or racemic mixture. drugbank.com While enantiomers possess identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), they behave differently in the presence of other chiral molecules or chiral environments, such as the human body. researchgate.netgoogle.comguidechem.com

Enantiomeric purity, which refers to the measure of one enantiomer in a mixture, is a critical factor in pharmaceutical development. google.comnih.gov One enantiomer of a drug may produce the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even cause harmful or toxic effects. nih.govdrugbank.comresearchgate.net The tragic case of thalidomide (B1683933) in the mid-20th century, where one enantiomer was therapeutic and the other was teratogenic, highlighted the critical need to control enantiomeric purity. google.comresearchgate.net This has led to stringent regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), which require the characterization and control of stereoisomers in drug products. tcichemicals.comdrugbank.com The development of single-enantiomer drugs is now a major focus in the pharmaceutical industry to enhance efficacy and safety. tcichemicals.comresearchgate.net

Stereoisomers are isomers that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. derpharmachemica.com This category includes both enantiomers and diastereomers (stereoisomers that are not mirror images of each other). derpharmachemica.com The specific spatial arrangement of a chiral center is defined as its absolute configuration, commonly designated using the R/S system. google.comguidechem.com

Conformational analysis is the study of the different spatial arrangements of atoms (conformations) that can be converted into one another by rotation about single bonds. derpharmachemica.comdrugfuture.com These different arrangements, known as conformational isomers or rotamers, have varying levels of stability due to factors like steric hindrance and torsional strain. gpatindia.com Analyzing the energetics of these different conformations helps in understanding the stability, reactivity, and biological activity of molecules. drugfuture.comgpatindia.com For a molecule to interact with a biological receptor, it often must adopt a specific, energetically favorable conformation. drugfuture.com

The Role of Hydrates and Pseudopolymorphism in Solid-State Chemistry

The solid-state properties of a chemical compound are crucial, particularly in the pharmaceutical field. Many active pharmaceutical ingredients (APIs) are crystalline solids, and their physical properties can be influenced by the presence of solvent molecules within the crystal lattice. When the incorporated solvent is water, the resulting solid is known as a hydrate (B1144303).

The phenomenon where a compound exists in different crystalline forms, such as polymorphs, solvates, or hydrates, is of significant industrial importance. The polymorphism of solvates and hydrates is often referred to as pseudopolymorphism. These different solid forms can exhibit distinct physical and chemical properties, including solubility, dissolution rate, stability, and crystal shape (habitus), which can impact the performance of a final product.

Hydrates are crystalline solids containing water molecules that are either stoichiometrically or non-stoichiometrically incorporated into the host crystal lattice. The formation of a hydrate is a crystallization process that depends on factors like temperature, relative humidity, and the activity of water in the surrounding environment. Water molecules can be integrated into the crystal structure in various ways, often forming hydrogen bonds with the host molecule and/or other water molecules.

The crystallographic structure of a hydrate reveals how the water molecules are arranged within the lattice. They can be found in isolated sites or form extended hydrogen-bonded networks in channels within the crystal. The dehydration of a stoichiometric hydrate, where water molecules are integral to the crystal structure, often leads to the collapse of the lattice and the formation of an amorphous phase or a different crystalline (anhydrous) form. In contrast, non-stoichiometric channel hydrates can lose water more readily without a major disruption of the crystal lattice.

The thermodynamic stability of a hydrate relative to its anhydrous form is dependent on temperature and ambient relative humidity. For any given temperature, there is a critical water activity (or relative humidity) at which the hydrate and the anhydrate are in equilibrium. Above this humidity, the hydrate is the more stable form, while below it, the anhydrate is favored.

The stability relationship between different solid forms, including hydrates and anhydrates, can be determined using various analytical techniques. The formation of a hydrate can be driven by the principle that the system achieves greater stability when all available proton donors and acceptors are better satisfied by hydrogen bonding, a condition often fulfilled by the inclusion of water molecules. Understanding the thermodynamic stability is crucial for selecting the appropriate solid form of a compound for development, ensuring its physical and chemical integrity during storage and use.

D-Methyldopa and its Sesquihydrate Form

Methyldopa (B1676449), or α-methyldopa, is a chiral compound existing as two enantiomers: L-α-methyldopa and D-α-methyldopa. nih.govdrugbank.com The L-isomer is the well-known active pharmaceutical ingredient. drugbank.comdrugfuture.com The D-enantiomer, D-α-methyldopa, has long been considered to have no significant pharmacological activity. google.com The compound can exist in various solid forms, including hydrates. google.com A sesquihydrate is a hydrate in which one and a half molecules of water are associated with each molecule of the primary substance. While the L-form is known to exist as a sesquihydrate, specific experimental data for the D-methyldopa sesquihydrate are not extensively documented in the literature. drugfuture.com This section details the known properties of the D-enantiomer.

Physicochemical Properties of D-Methyldopa

D-Methyldopa is described as a white solid and can form minute anhydrous crystals from methanol (B129727). drugbank.com It shares the same molecular formula and molecular weight as its L-enantiomer in the anhydrous state. A key difference between enantiomers is their interaction with plane-polarized light; the D-form is dextrorotatory, indicated by a positive specific rotation, in contrast to the levorotatory L-form. drugbank.com

The solubility of the D-form in water at 25°C is approximately 10 mg/mL. The racemic (DL) mixture has a higher solubility of about 18 mg/mL under the same conditions.

Physicochemical Properties of D-Methyldopa
PropertyValueReference
IUPAC Name(2R)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid drugbank.com
Molecular Formula (Anhydrous)C₁₀H₁₃NO₄ drugbank.com
Molecular Weight (Anhydrous)211.21 g/mol nih.gov
Physical AppearanceWhite Solid / Minute anhydrous crystals from methanol drugbank.com
Water Solubility (at 25°C)~10 mg/mL
pKa (Strongest Acidic)9.29 (Predicted)
pKa (Strongest Basic)7.22 (Predicted)

Stereochemistry and Hydration

D-Methyldopa possesses a single stereogenic center at the α-carbon, which is the source of its chirality. Its absolute configuration is designated as 'R' (from the Latin rectus for right), distinguishing it from the 'S' configuration of L-Methyldopa.

Hydration is a common phenomenon for methyldopa, with the sesquihydrate being a preferred form. google.comnih.gov For the well-studied L-methyldopa sesquihydrate, thermal analysis and X-ray diffraction have shown that it has a monoclinic crystal structure. researchgate.net The water molecules are lost upon heating, leading to phase transitions and eventually the anhydrous form. researchgate.net Although it is chemically reasonable to assume that D-methyldopa can also form a stable sesquihydrate, detailed crystallographic and spectroscopic characterizations specific to this D-isomer hydrate are not readily found in published scientific literature. The properties of such a crystal would be expected to be identical to the L-form sesquihydrate in terms of unit cell dimensions but would differ in the absolute spatial arrangement, belonging to a different space group due to the opposite chirality.

Properties

Molecular Weight

238.24

Origin of Product

United States

D Methyldopa Sesquihydrate: Foundational Research and Isomeric Distinction

Historical Context of α-Methyldopa Research and Enantiomeric Discovery

The journey of α-methyldopa began with its synthesis and identification as a potent inhibitor of DOPA decarboxylase in 1954. wileymicrositebuilder.com Initially explored as a tool for biochemical research, its unexpected antihypertensive properties in humans were demonstrated in 1960, marking its entry into clinical investigation. wileymicrositebuilder.comnih.govnewdrugapprovals.org Originally, the compound was used as a racemic mixture, a one-to-one blend of its two mirror-image stereoisomers, or enantiomers. rwandafda.gov.rwcore.ac.uk

Subsequent research quickly established that the therapeutic effects were not shared equally between the two isomers. ahajournals.org Scientists successfully separated, or resolved, the racemic mixture into its individual components: L-α-methyldopa and D-α-methyldopa. ahajournals.org This separation was a critical step, allowing for the independent study of each enantiomer and revealing that the antihypertensive activity resided almost exclusively in the L-isomer. rwandafda.gov.rwgoogle.comncats.io This discovery underscored the importance of stereochemistry in pharmacology and led to the development of the single-isomer L-form for therapeutic use. google.comijpsr.com

Early Differentiation of D-α-Methyldopa from L-α-Methyldopa

The divergence in the biological effects of the D- and L-isomers of α-methyldopa became a focal point of early research, highlighting the principle of chiral specificity in biological systems.

Initial Observations on Chiral Specificity in Biological Systems

Early investigations revealed that only the L-isomer of alpha-methyldopa could effectively inhibit the enzyme DOPA decarboxylase. rwandafda.gov.rw The primary mechanism of L-α-methyldopa involves its metabolism to α-methylnorepinephrine, which acts as an agonist at central α2-adrenergic receptors, leading to reduced sympathetic outflow and a decrease in blood pressure. wileymicrositebuilder.comdrugbank.com

Crucially, studies demonstrated that the D-isomer was pharmacologically inert in this regard. google.comahajournals.org Research by Sjoerdsma and colleagues in 1963 showed that patients treated with the L-enantiomer excreted α-methyldopamine, a metabolite indicating that decarboxylation had occurred. google.com In contrast, the same patients treated with the D-enantiomer did not produce this metabolite, confirming that the D-isomer is not a substrate for the DOPA decarboxylase enzyme. google.comahajournals.org It was further noted that approximately double the dose of the racemic mixture (DL-alpha-methyldopa) was needed to achieve the same antihypertensive effect as the pure L-isomer, reinforcing that the D-form did not contribute to the primary therapeutic action. rwandafda.gov.rwncats.io

Theoretical Basis for Enantiomeric Biological Divergence

The stark difference in activity between D- and L-α-methyldopa is explained by the principles of stereochemistry. ijpsr.com Biological systems, particularly enzymes and receptors, are inherently chiral, composed of L-amino acids and D-sugars. ijpsr.comgmch.gov.in This creates three-dimensional binding sites that are highly specific, much like a left hand will only fit into a left-handed glove. uomustansiriyah.edu.iq

For a drug to exert its effect, it must interact with these biological targets through specific binding interactions. ijpsr.com The L-isomer of α-methyldopa has the correct three-dimensional arrangement to fit into the active site of DOPA decarboxylase, allowing it to be metabolized into its active form. escholarship.orgbiolife-publisher.it Conversely, the D-isomer, being a mirror image, has a different spatial configuration that prevents it from binding effectively to the enzyme's active site. escholarship.org This lack of a proper "fit" means the D-isomer cannot undergo the necessary metabolic conversion to an active metabolite and, therefore, does not produce the same pharmacological effects as the L-isomer. drugbank.comahajournals.org

The Unique Research Focus on the D-Isomer and Sesquihydrate Form

Despite its lack of significant antihypertensive activity, the D-isomer of α-methyldopa has been a subject of scientific inquiry, as has its specific crystalline form, the sesquihydrate.

Rationale for Dedicated Study of a Biologically Less Active Stereoisomer

The study of a biologically "inactive" stereoisomer like D-methyldopa serves several critical scientific purposes.

As a Negative Control: The primary reason for studying D-methyldopa was to use it as a scientific control. By demonstrating that the D-isomer did not lower blood pressure or undergo decarboxylation, researchers could definitively prove that the therapeutic effects observed were exclusively due to the L-isomer. ahajournals.orggoogle.comahajournals.org This comparative approach is fundamental to pharmacology for confirming the specific activity of the desired enantiomer.

Investigating Metabolism: Research has explored the metabolic fate of the D-isomer to ensure it does not convert to other active or potentially harmful compounds. drugbank.com Studies confirmed that while L-α-methyldopa is metabolized to several compounds, including the active α-methylnorepinephrine, the D-isomer's metabolism is minimal and does not lead to the formation of active amine metabolites. drugbank.comescholarship.org

Understanding Absorption and Transport: While less readily absorbed than the L-isomer, studying the D-form contributes to a fuller understanding of the active transport mechanisms involved in the absorption of amino acid-like drugs from the gastrointestinal tract. drugbank.comescholarship.org

The term "sesquihydrate" refers to a specific crystalline hydrate (B1144303) form of the compound, where one and a half molecules of water are incorporated into the crystal lattice for every molecule of methyldopa (B1676449) (C₁₀H₁₃NO₄·1.5H₂O). rwandafda.gov.rwresearchgate.net The study of specific hydrate forms is crucial in pharmaceutical sciences because hydration can significantly affect a drug's physical properties, such as stability, solubility, and dissolution rate. google.com Ensuring a consistent and stable hydrate form like the sesquihydrate is vital for manufacturing a reliable and effective pharmaceutical product. researchgate.netchemicalbook.com

Synthesis and Enantiomeric Resolution of D Methyldopa

Methodologies for the Preparation of D-α-Methyldopa

The preparation of D-α-Methyldopa, the (R)-enantiomer of methyldopa (B1676449), is primarily achieved through pathways that first synthesize a racemic mixture of DL-α-Methyldopa, which is then subjected to chiral resolution to isolate the desired D-isomer. A common industrial synthesis begins with 3,4-dimethoxyphenylacetone. This starting material is converted into a racemic intermediate, such as 5-(3,4-dimethoxybenzyl)-5-methylhydantoin, through the Bucherer-Bergs reaction.

Alternatively, a Strecker synthesis pathway can be employed, reacting the ketone with cyanide and ammonia (B1221849) to form a racemic α-aminonitrile, α-methyl-(3,4-dimethoxyphenyl)-α-aminopropionitrile. This intermediate is then hydrolyzed to produce the racemic amino acid. The final step in these racemic syntheses involves the demethylation of the two hydroxyl groups on the phenyl ring, typically using a strong acid like hydrobromic acid, to yield DL-α-Methyldopa. The D-enantiomer is then separated from this mixture.

Asymmetric synthesis provides a more direct route to a specific enantiomer, minimizing the need to resolve a racemic mixture. One documented stereoselective approach to preparing D-α-Methyldopa involves the use of a chiral auxiliary. nih.gov

This method utilizes a chiral hydantoin (B18101) prepared from (S)-α-phenylethylamine. The key steps are:

Formation of Chiral Hydantoin : A chiral hydantoin is synthesized, incorporating the (S)-α-phenylethyl group, which acts as a chiral auxiliary to direct subsequent reactions.

Diastereoselective Alkylation : The hydantoin is first methylated and then subjected to a second alkylation with a protected 3,4-dihydroxybenzyl halide. This step proceeds with a degree of diastereoselectivity, producing a mixture of diastereomeric hydantoins.

Separation of Diastereomers : The resulting (S,S) and (S,R) diastereomers can be separated using techniques such as flash chromatography. nih.gov

Hydrolysis : The separated diastereomer corresponding to the D-methyldopa configuration, (S,R)-7, undergoes hydrolysis to cleave the hydantoin ring and remove the chiral auxiliary, yielding the final (R)-D-α-Methyldopa product in good yield. nih.gov

This approach allows for the targeted synthesis of the D-enantiomer by controlling the stereochemistry through a separable diastereomeric intermediate.

Deracemization is a process that converts a racemic mixture into a single, pure enantiomer, theoretically allowing for a 100% yield. This is often achieved through dynamic kinetic resolution (DKR), where the undesired enantiomer is continuously racemized (converted back into the racemic mixture) while the desired enantiomer is selectively removed or reacted. wikipedia.orgprinceton.edu

In the context of methyldopa synthesis, a DKR process could theoretically be applied to a precursor like α-methyl-(3,4-dimethoxyphenyl)-α-aminopropionitrile. Such a process would involve two key components:

A catalyst or condition that facilitates the rapid and reversible interconversion (racemization) of the D- and L-aminonitrile enantiomers.

A chiral resolving agent or enzyme that selectively crystallizes or reacts with only the desired D-enantiomer, removing it from the equilibrium and driving the conversion of the L-enantiomer towards the D-form.

While DKR is a powerful strategy in asymmetric synthesis, specific, widely adopted protocols for its application in the large-scale production of D-Methyldopa precursors are not extensively detailed in publicly available literature. The more conventional approach remains the resolution of a stable racemic mixture.

Chiral Resolution Techniques for Methyldopa Enantiomers

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. For methyldopa, this is a critical step following racemic synthesis to isolate the D-isomer. The most established methods rely on crystallization and chromatography.

Crystallization-based resolution is a widely used industrial method for separating enantiomers. wikipedia.org The technique relies on converting the enantiomers of the racemic methyldopa (or a protected precursor) into a pair of diastereomeric salts by reacting them with a single enantiomer of a chiral resolving agent. pharmtech.com

The process involves the following steps:

Diastereomer Formation : The racemic mixture of methyldopa is reacted with an optically pure chiral acid or base. Common resolving agents include chiral acids like camphorsulfonic acid or tartaric acid derivatives. wikipedia.org

Fractional Crystallization : The resulting diastereomeric salts (e.g., D-Methyldopa-L-resolving agent and L-Methyldopa-L-resolving agent) have different physical properties, most importantly, different solubilities in a given solvent. By carefully selecting the solvent and controlling the temperature, one diastereomer will crystallize out of the solution while the other remains dissolved.

Isolation and Liberation : The crystallized diastereomeric salt is separated by filtration. The salt is then treated with an acid or base to remove the chiral resolving agent, liberating the enantiomerically pure D-Methyldopa.

This method is effective and scalable, forming the basis of many commercial chiral separations.

Chromatographic techniques offer high efficiency and precision for the separation of enantiomers. Chiral chromatography utilizes a chiral environment, either in the stationary phase or as an additive to the mobile phase, to achieve differential interaction with the enantiomers, leading to their separation.

For methyldopa, High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most prominent and effective method.

In this technique, the racemic methyldopa solution is passed through an HPLC column packed with a chiral stationary phase (CSP). The CSP interacts differently with the D- and L-enantiomers, causing one to be retained longer on the column than the other, thus achieving separation.

Macrocyclic glycopeptide antibiotics have proven to be particularly effective CSPs for the resolution of methyldopa enantiomers. Teicoplanin and its derivative, teicoplanin aglycone, are notable examples. researchgate.net These CSPs offer multiple interaction points (hydrogen bonding, π-π interactions, steric hindrance) that facilitate chiral recognition. nih.govsigmaaldrich.com A validated method using a teicoplanin aglycone CSP demonstrated excellent and rapid separation of methyldopa enantiomers. researchgate.net

Interactive Data Table: HPLC Conditions for Methyldopa Enantiomer Separation

The following table summarizes the optimized conditions from a validated HPLC method for the separation of methyldopa enantiomers using a teicoplanin aglycone-based chiral stationary phase. researchgate.net

ParameterCondition
Chiral Stationary Phase Teicoplanin Aglycone
Elution Mode Reversed-Phase
Mobile Phase 20mM Ammonium Acetate Buffer (pH 4.0) / Methanol (B129727) (20:80 v/v)
Flow Rate 1.0 mL/min
Column Temperature 45°C
Total Run Time < 5 minutes
Resolution (Rs) 5.05

Chromatographic Separation Methods

Supercritical Fluid Chromatography (SFC) for Enantioseparation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, offering distinct advantages over traditional high-performance liquid chromatography (HPLC), including faster separations and reduced solvent consumption. The principles of SFC involve using a mobile phase, typically carbon dioxide, heated and pressurized above its critical point, where it exhibits properties of both a liquid and a gas. This supercritical fluid allows for high diffusion rates and low viscosity, contributing to efficient mass transfer and high-resolution separations.

For the enantioseparation of compounds like methyldopa, SFC is employed with a chiral stationary phase (CSP). The differential interaction between the enantiomers and the CSP leads to their separation. While specific studies detailing the SFC separation of D-Methyldopa are not extensively documented in the provided search results, the technique's success with other chiral pharmaceuticals highlights its applicability. For instance, studies have demonstrated the effective separation of various chiral drugs using polysaccharide-based CSPs in SFC. researchgate.net

The efficiency of SFC in enantioseparation is influenced by several factors, including the choice of CSP, the composition of the mobile phase (including co-solvents and additives), temperature, and pressure. The selection of an appropriate CSP is crucial, with common phases including derivatives of cellulose (B213188) and amylose. The addition of polar co-solvents, such as methanol or ethanol, to the carbon dioxide mobile phase is often necessary to modify the polarity of the mobile phase and enhance the solubility and elution of polar analytes like amino acids.

Table 1: Comparison of Chromatographic Conditions for Chiral Separations

ParameterSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)
Mobile Phase Supercritical CO2 with organic modifiersLiquid solvents (e.g., hexane, ethanol)
Analysis Time Generally fasterSlower
Solvent Consumption LowerHigher
Resolution HighHigh
Chiral Selectors Polysaccharide-based CSPs, cyclodextrinsPolysaccharide-based CSPs, ligand-exchange

Membrane-Based Separation Techniques

Membrane-based separation offers a promising alternative to traditional resolution methods, characterized by low energy consumption and the potential for continuous operation. mdpi.com This technology utilizes enantioselective membranes that preferentially transport one enantiomer over the other. The separation is achieved through chiral recognition sites incorporated into the membrane structure. mdpi.com

Several types of membranes have been developed for chiral separations, including:

Solid Membranes with Inherent Chiral Polymers: These membranes are made from polymers that are intrinsically chiral. mdpi.com

Chiral Composite Membranes: These are prepared by incorporating a chiral selector into a polymer matrix. For instance, L-arginine has been used as a diamine monomer to create chiral composite membranes for the separation of α-amino acids. mdpi.com

Liquid Membranes: These involve a liquid phase containing a chiral selector that facilitates the transport of one enantiomer across the membrane. mdpi.com

The mechanism of separation in these membranes relies on the differential interaction between the enantiomers and the chiral selector within the membrane. These interactions can include hydrogen bonding, hydrophobic interactions, and steric effects. mdpi.com For example, a polysulfone membrane modified with β-cyclodextrin has been used for the resolution of tryptophan. mdpi.com Given that methyldopa is an amino acid derivative, similar membrane-based approaches could be highly effective.

Research in this area has explored various chiral selectors and membrane materials to optimize both enantioselectivity and permeability. While specific applications of membrane technology for the separation of D-Methyldopa were not found in the search results, the successful resolution of other chiral drugs, such as propranolol (B1214883) and various amino acids, underscores the potential of this technique. mdpi.comresearchgate.net

Table 2: Overview of Membrane-Based Chiral Separation

Membrane TypeChiral Recognition MechanismExample Application
Chiral Composite MembraneCovalent bonding of a chiral selector (e.g., L-arginine) into the polymer matrix. mdpi.comSeparation of α-amino acids. mdpi.com
Modified Polysulfone MembraneIncorporation of a chiral selector (e.g., β-cyclodextrin) via polymerization. mdpi.comResolution of tryptophan. mdpi.com
Chiral Derivatized PolysulfoneCovalent bonding of a chiral carrier to the polymer matrix. researchgate.netSeparation of propranolol enantiomers. researchgate.net

Advanced Structural Characterization and Solid State Research of D Methyldopa Sesquihydrate

Crystallographic Analysis of D-Methyldopa Sesquihydrateunica.it

The crystalline structure of D-Methyldopa sesquihydrate has been a subject of detailed investigation, employing X-ray diffraction methods to determine its atomic arrangement and phase behavior.

Powder X-ray Diffraction (PXRD) for Phase Identification and Transitionsunica.it

Powder X-ray diffraction (PXRD) is an essential tool for the identification of crystalline phases and for studying temperature-induced phase transitions. nih.govscirp.org Studies on this compound have utilized PXRD to monitor its structural stability as a function of temperature. researchgate.net

Research has shown that this compound undergoes a series of phase transitions upon heating. researchgate.net The initial monoclinic structure is maintained up to approximately 353 K. researchgate.net As the temperature increases, changes in the diffraction pattern indicate structural modifications. researchgate.net A notable change occurs at 388 K, suggesting a structural phase transition. researchgate.net Further heating to 393 K leads to more significant changes, with the appearance of new peaks in the diffractogram. researchgate.net By 423 K, after the loss of all water molecules, the material transitions to a new phase. researchgate.net

Analysis of the PXRD pattern at 423 K suggests that this anhydrous phase could be triclinic with a P-1 space group. researchgate.net This demonstrates the critical role of hydration in determining the crystal structure of D-Methyldopa.

Crystal Lattice Parameter Determinationunica.it

The determination of crystal lattice parameters is a fundamental aspect of crystallographic analysis. These parameters define the size and shape of the unit cell, the basic repeating unit of a crystal. For the high-temperature triclinic phase of D-Methyldopa observed at 423 K, the lattice parameters were determined from the powder diffraction pattern using the Le Bail method. researchgate.net

Table 1: Crystal Lattice Parameters of D-Methyldopa at 423 K

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) Data not available in search results
b (Å) Data not available in search results
c (Å) Data not available in search results
α (°) Data not available in search results
β (°) Data not available in search results
γ (°) Data not available in search results

Detailed numerical values for the lattice parameters were not available in the provided search results.

Vibrational Spectroscopy of D-Methyldopa Sesquihydrateunica.it

Vibrational spectroscopy techniques, such as Raman and Fourier Transform Infrared (FTIR) spectroscopy, provide valuable information about the molecular structure and bonding within a compound.

Raman Spectroscopy for Molecular Structure and Phase Transitionsunica.it

Raman spectroscopy is a non-destructive technique that probes the vibrational modes of molecules, offering a "fingerprint" spectrum that is unique to the compound. spectroscopyonline.com It is particularly sensitive to the skeletal vibrations of molecules and changes in the crystal lattice.

Temperature-dependent Raman spectroscopy studies on this compound have corroborated the findings from PXRD analysis. researchgate.net The spectra recorded between 299 K and 423 K show distinct changes that align with the observed phase transitions. researchgate.net At around 388 K, alterations in the lattice modes are observed, corresponding to the initial structural change. researchgate.net Between 393 K and 423 K, as the water molecules are expelled from the crystal structure, significant changes occur in both the lattice and some internal vibrational modes. researchgate.net This indicates that the loss of water directly impacts the molecular environment and interactions within the crystal.

Fourier Transform Infrared (FTIR) Spectroscopywikimedia.orgscielo.br

Fourier Transform Infrared (FTIR) spectroscopy is another powerful technique for identifying functional groups and studying molecular structure. scispace.com The FTIR spectrum of pure methyldopa (B1676449) shows characteristic absorption bands corresponding to its various functional groups. semanticscholar.org These include vibrations for the carbonyl group, primary amine, aromatic C=C bonds, C-N stretch, and phenolic O-H groups. semanticscholar.org

FTIR has also been used to study the interactions of methyldopa with other substances and to identify potential chemical modifications. For instance, the appearance of a new peak at 1719 cm⁻¹ in certain mixtures can indicate a loss of the primary amine functionality. semanticscholar.org

Table 2: Characteristic FTIR Peaks of Methyldopa

Wavenumber (cm⁻¹) Assignment
1640 Carbonyl (C=O) stretch in carboxylic acid with an adjacent amine
1610 Primary amine (N-H) bending
1530 Primary amine (N-H) bending
1489 Aromatic C=C stretching
1286 R-Alkyl O-H deformation and C-O stretching interaction
1255 R-Alkyl group
1122 C-N stretching
1119 C-O of phenolic OH

Source: semanticscholar.org

Vibrational Circular Dichroism (VCD) for Absolute Configuration (AC)

Vibrational circular dichroism (VCD) has emerged as a powerful spectroscopic technique for the unambiguous determination of the absolute configuration of chiral molecules in solution. biotools.usunifesp.brnih.gov This method measures the differential absorption of left and right circularly polarized infrared light during molecular vibrations. biotools.us The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms, providing a unique fingerprint of a molecule's stereochemistry. biotools.usresearchgate.net

The determination of the absolute configuration of a chiral molecule using VCD involves a comparison between the experimentally measured spectrum and a theoretically calculated spectrum for a known enantiomer. biotools.usamericanlaboratory.com If the experimental and calculated spectra show good agreement in terms of the signs and relative intensities of the VCD bands, the absolute configuration of the sample can be confidently assigned. americanlaboratory.com This approach offers a significant advantage over traditional methods like X-ray crystallography, as it does not require the growth of high-quality single crystals and can be performed on samples in various states, including oils and solutions. biotools.usamericanlaboratory.com

Several factors can influence the VCD spectrum, including solvent effects and intermolecular interactions such as hydrogen bonding. americanlaboratory.comschrodinger.com Therefore, careful consideration of these factors is necessary for accurate computational modeling. schrodinger.com For instance, the choice of solvent can affect the conformation of molecules in solution, potentially altering the observed VCD spectrum. americanlaboratory.com Computational methods, such as Density Functional Theory (DFT), are employed to calculate the theoretical VCD spectra, and these calculations can be refined by including explicit solvent molecules or using implicit solvent models to better replicate the experimental conditions. schrodinger.com

While VCD is a robust technique for molecules with a limited number of chiral centers, its application to more flexible molecules with multiple stereocenters, such as some cyclic peptides, can be more challenging. rsc.org For complex molecules, it is often necessary to compute the spectra of all possible stereoisomers to avoid erroneous assignments. rsc.org

Thermal Analysis of this compound

Thermal analysis techniques are crucial for characterizing the physicochemical properties of pharmaceutical solids like this compound, providing insights into its stability, hydration state, and phase behavior upon heating. researchgate.netopenaccessjournals.comucm.es

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, offering a quantitative method to determine water content and decomposition temperatures. openaccessjournals.com For this compound (C₁₀H₁₃NO₄·1.5H₂O), TGA reveals a weight loss corresponding to the loss of its water of hydration. researchgate.net The theoretical water content of this compound is approximately 11.33%. researchgate.net The TGA curve shows that the water is lost from the crystal structure between the temperatures of 393 K and 423 K. researchgate.net Following the dehydration process, the compound remains stable up to higher temperatures before decomposition begins. Some studies indicate decomposition initiates above 300°C. vulcanchem.com

A typical TGA experiment involves heating a small, carefully weighed sample in a crucible at a constant rate while its mass is continuously monitored. openaccessjournals.com The resulting thermogram plots mass loss against temperature, allowing for the identification of distinct weight loss stages corresponding to events like dehydration and decomposition. openaccessjournals.com

Table 1: TGA Data for this compound

Thermal Event Temperature Range (K) Weight Loss (%) Description
Dehydration 393 - 423 ~11.33 Loss of 1.5 moles of water

Note: The exact temperatures can vary slightly depending on the experimental conditions such as heating rate. researchgate.net

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. ucm.esptfarm.pl It is highly sensitive to phase transitions and other thermal events occurring within a material. ucm.es

For this compound, DSC studies reveal several key thermal events. An endothermic peak is observed which corresponds to the loss of water from the crystalline structure. semanticscholar.orgresearchgate.net Studies have shown this peak to occur around 130.46 °C. semanticscholar.orgresearchgate.net Following this dehydration, further heating leads to the melting and decomposition of the anhydrous form. One study observed an exothermic event followed by an intense endothermic peak at approximately 315.45°C, which was attributed to the melting point of methyldopa. semanticscholar.org

DSC analysis also indicates that this compound undergoes a structural phase transition at approximately 388 K, even before significant water loss occurs. researchgate.net This is observed as a change in the DSC trace, suggesting a modification in the crystal lattice. researchgate.net Further changes in the structure are observed between 393 K and 423 K as the water leaves the crystal. researchgate.net The shape and temperature of the DSC peaks can provide information about the purity and crystalline nature of the sample. ucm.es For instance, broader transition peaks can indicate the presence of impurities. ucm.es

Table 2: DSC Data for this compound

Thermal Event Peak Temperature (°C) Description
Water Loss ~130.46 Endothermic peak corresponding to dehydration. semanticscholar.orgresearchgate.net

Note: The temperatures and characteristics of the peaks can be influenced by factors such as heating rate and sample preparation. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. nih.govethernet.edu.et

Solution-state NMR spectroscopy is fundamental for determining the molecular structure of D-Methyldopa in solution. One-dimensional (1D) ¹H and ¹³C NMR spectra provide information on the chemical shifts of the various nuclei, which are indicative of their local electronic environment. nih.gov The integration of ¹H NMR signals reveals the relative number of protons, while spin-spin coupling constants (J-couplings) provide information about the connectivity of atoms through chemical bonds. ethernet.edu.et

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the complete bonding network of the molecule. nih.gov The pH of the solution can significantly affect the chemical shifts of ionizable groups in D-Methyldopa, such as the carboxylic acid and amino groups, providing insights into their pKa values. researchgate.net

Table 3: Representative ¹H NMR Chemical Shifts for Methyldopa

Proton Chemical Shift (ppm)
Aromatic CH Varies
Methylene CH₂ Varies
Methyl CH₃ Varies
Amine NH₂ Varies

Note: Chemical shifts are highly dependent on the solvent and pH of the solution. researchgate.netmdpi.com The table presents a general representation. chemicalbook.comresearchgate.net

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for probing the structure and dynamics of molecules in their crystalline state. researchgate.netrsc.org Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to these interactions, which provide valuable information about the local environment and packing of molecules in the crystal lattice. frontiersin.org

For this compound, ssNMR can be used to distinguish between different crystalline forms (polymorphs) and hydrates by identifying differences in chemical shifts and peak multiplicities that arise from distinct molecular conformations and intermolecular interactions in the solid state. frontiersin.org Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of solid samples. researchgate.net

By comparing the ssNMR spectra with data from X-ray diffraction, a more complete picture of the crystal structure can be obtained. mdpi.com For example, the number of distinct peaks in a ¹³C CP/MAS spectrum for a particular carbon site can indicate the number of crystallographically inequivalent molecules in the asymmetric unit. mdpi.com Furthermore, ssNMR can provide insights into molecular dynamics within the crystal, such as the motion of specific functional groups. rsc.org This information is crucial for understanding the stability and physical properties of the crystalline solid. rsc.org

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have emerged as indispensable tools in the structural elucidation and characterization of pharmaceutical solids like this compound. These in silico approaches allow for a detailed exploration of molecular geometry, electronic structure, and intermolecular forces that govern the crystal lattice.

Density Functional Theory (DFT) Calculations for Molecular Properties and Geometry

Density Functional Theory (DFT) has been effectively employed to investigate the molecular properties and optimize the geometry of methyldopa. researchgate.netresearchgate.net Researchers have utilized various levels of theory, including B3LYP, BLYP, and MP2, in conjunction with different basis sets such as 3-21G, 6-31G, and 6-31G, to achieve accurate theoretical models. researchgate.netresearchgate.net These calculations are fundamental in determining the most stable conformation of the D-methyldopa molecule, which is crucial for understanding its biological activity and solid-state packing. The structural optimization process involves finding the minimum energy arrangement of the atoms in the molecule, providing precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Levels of Theory and Basis Sets Used in DFT Studies of Methyldopa

Level of Theory Basis Sets Utilized
B3LYP 3-21G, 6-31G, 6-31G
BLYP 3-21G, 6-31G, 6-31G
MP2 3-21G, 6-31G, 6-31G

Source: researchgate.netresearchgate.net

Quantum Mechanical Studies of Electronic Structure and Vibrational Frequencies

Quantum mechanical studies, particularly those employing DFT, have been instrumental in elucidating the electronic structure of D-methyldopa. researchgate.netresearchgate.net These investigations include the calculation of Nuclear Magnetic Resonance (NMR) parameters, which are highly sensitive to the electronic environment of the nuclei. researchgate.netresearchgate.net By comparing calculated NMR parameters with experimental data, the accuracy of the computed electronic structure can be validated.

Furthermore, Natural Bond Orbital (NBO) analysis has been performed to understand the intramolecular and intermolecular interactions that stabilize the molecular structure. researchgate.netresearchgate.net NBO analysis provides a detailed picture of the electron density distribution, charge transfer interactions, and the nature of the chemical bonds within the molecule. While direct studies on the vibrational frequencies of this compound using quantum mechanics are not extensively reported in the provided context, Raman spectroscopy studies on methyldopa sesquihydrate have been conducted to observe its thermal structural behavior, which is inherently linked to its vibrational modes. researchgate.net

Simulation of Intermolecular Interactions in the Sesquihydrate Lattice

The solid-state structure of this compound is characterized by a complex network of intermolecular interactions, primarily hydrogen bonds. researchgate.net The water molecules of crystallization play a crucial role in the stability of the lattice by participating in a significant number of these hydrogen bonds. researchgate.net The crystal structure of methyldopa sesquihydrate has been determined to be triclinic with a P-1 space group. researchgate.net

Computational simulations can model these intermolecular interactions, providing insights into the forces that hold the crystal lattice together. The arrangement of molecules in a crystal is governed by noncovalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. scielo.br Understanding these interactions is key to explaining the polymorphism and physicochemical properties of the drug substance. scielo.br The water molecules in the sesquihydrate form are not just space fillers but are integral to the structural integrity of the crystal lattice. scielo.br

Analytical Methodologies for D Methyldopa Sesquihydrate

Chromatographic Techniques for Quantitative and Purity Assessment

Chromatographic methods are powerful tools for the separation, identification, and quantification of D-Methyldopa and its related substances. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most widely employed techniques. ijcrcps.comresearchgate.net

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for the analysis of D-Methyldopa. japer.in The development of a robust HPLC method involves the careful selection and optimization of several parameters to achieve the desired separation and sensitivity.

A simple, accurate, and economical RP-HPLC method has been developed for the simultaneous estimation of Methyldopa (B1676449) and Hydrochlorothiazide in tablet dosage forms. japer.in The separation was achieved on a Hypersil BDS C8 column (250 mm x 4.6 mm; 5µ) with a mobile phase consisting of a mixture of mixed phosphate buffer (pH 5.5) and acetonitrile in a 50:50 v/v ratio. japer.in The detection was performed at a wavelength of 287 nm, with a flow rate of 1.0 ml/min. japer.in Under these conditions, Methyldopa had a retention time of 2.17 minutes. japer.in The method was validated according to ICH guidelines and demonstrated good linearity over a concentration range of 62.5-375.0 µg/ml for Methyldopa. japer.in

ParameterOptimized Condition
Stationary Phase (Column) Hypersil BDS C8 (250 mm x 4.6 mm; 5µ)
Mobile Phase Mixed Phosphate Buffer (pH 5.5) : Acetonitrile (50:50 v/v)
Flow Rate 1.0 ml/min
Detection Wavelength 287 nm
Retention Time of Methyldopa 2.17 min
Linearity Range 62.5 - 375.0 µg/ml

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the determination of D-Methyldopa in biological fluids, making it particularly suitable for pharmacokinetic and bioequivalence studies. nih.govresearchgate.net

A rapid and sensitive LC-MS/MS method for the therapeutic drug monitoring of Methyldopa in human plasma has been developed. researchgate.net This method utilizes a Zorbax SB-C18 column with an isocratic mobile phase of 2:98 (v/v) acetonitrile and 0.2% (v/v) formic acid in water. researchgate.net The detection is carried out using an ion trap mass spectrometer with electrospray positive ionization in multiple reaction monitoring (MRM) mode. researchgate.net The monitored transition for Methyldopa is m/z 212.1 → 139.2, 166.2, 195.2. researchgate.net This method has a short run time of 1.5 minutes and a lower limit of quantification (LLOQ) of 0.32 µg/mL. researchgate.net

Another validated LC-MS/MS method for the quantification of methyldopa in human plasma uses dopa-phenyl-D3 as an internal standard. nih.govresearchgate.net The chromatographic separation is achieved with a run time of 5.5 minutes, and the method is linear over the concentration range of 20-5000 ng/ml. nih.govresearchgate.net The limit of quantitation for this assay is 20 ng/ml. nih.govresearchgate.net

ParameterMethod 1Method 2
Matrix Human PlasmaHuman Plasma
Chromatographic Column Zorbax SB-C18Not Specified
Mobile Phase Acetonitrile : 0.2% Formic Acid in Water (2:98 v/v)Not Specified
Detection ESI-MS/MS (MRM)ESI-MS/MS (MRM)
MRM Transition m/z 212.1 → 139.2, 166.2, 195.2Not Specified
Internal Standard Not SpecifiedDopa-phenyl-D3
Linear Range 0.32 - 20.48 µg/mL20 - 5000 ng/mL
Limit of Quantification (LLOQ) 0.32 µg/mL20 ng/mL
Run Time 1.5 min5.5 min

Spectroscopic Analytical Methods

Spectroscopic methods provide simple, rapid, and cost-effective alternatives for the determination of D-Methyldopa. These methods are often based on the inherent UV absorbance of the molecule or the formation of colored complexes. ijcrcps.com

Spectrophotometry is a widely used technique for the quantitative analysis of D-Methyldopa in pharmaceutical preparations. nih.govnih.gov

D-Methyldopa exhibits weak UV absorption in the range of 250–300 nm, with a maximum absorbance (λmax) at 280 nm in water. nih.gov Due to this weak absorption, direct UV spectrophotometry may lack the required sensitivity for certain applications. nih.gov Therefore, many spectrophotometric methods rely on derivatization or complexation to enhance the molar absorptivity and shift the absorption maximum to the visible region. nih.gov

One approach involves an oxidative coupling reaction with a new organic reagent (a Schiff's base) in an acidic medium in the presence of potassium periodate. chemmethod.com This reaction produces a stable, water-soluble orange complex with a maximum absorption at 481 nm. chemmethod.com The method follows Beer's law in the concentration range of 5.0-40 µg/mL. chemmethod.com

Another method is based on the coupling of methyldopa with 2,6-dichloroquinone-4-chlorimide (DCQ). nih.govnih.gov This reaction results in a colored product with an absorbance maximum at 400 nm. nih.govnih.gov The reaction is optimized using a 1% w/v acetate buffer with a pH of 8.0. nih.govnih.gov Beer's law is obeyed in the concentration range of 4–20 μg/ml. nih.govnih.gov

ReagentλmaxLinear Range
Direct UV (in water)280 nmNot Specified
Oxidative coupling with Schiff's base and KIO4481 nm5.0 - 40 µg/mL
2,6-dichloroquinone-4-chlorimide (DCQ)400 nm4 - 20 µg/mL

Spectrophotometric methods based on the formation of ternary complexes have been developed for the assay of D-Methyldopa. scispace.cominnovareacademics.inresearchgate.net These methods involve the reaction of D-Methyldopa with a metal cation and another ligand to form a colored ternary complex that can be measured spectrophotometrically.

One such procedure is based on the formation of a ternary complex among Methyldopa (MTD), 2-aminopyridine (B139424) (2-Amp), and different metal cations such as Fe(III), Mn(II), and Co(II). scispace.cominnovareacademics.inresearchgate.net The resulting colored complexes are measured at their respective wavelengths of maximum absorbance.

The key analytical parameters for these ternary complexation methods are summarized below:

Ternary ComplexλmaxBeer-Lambert's Law RangeMolar Absorptivity (L/mol/cm)Sandell's Sensitivity (µg/cm²)
Fe(III)-MTD-2-Amp572 nm4–40 µg/ml1810.620.132
Mn(II)-MTD-2-Amp473 nm4–32 µg/ml2954.180.08
Co(II)-MTD-2-Amp465 nm4–40 µg/ml2596.80.092

These methods have been successfully applied to the determination of Methyldopa in both pure form and pharmaceutical dosage forms. scispace.cominnovareacademics.inresearchgate.net

Spectrofluorometric Determination Methods

Spectrofluorometry offers a sensitive approach for the determination of methyldopa. These methods are typically based on the formation of a fluorescent derivative (a fluorophore) following a chemical reaction.

One established method involves the oxidation of methyldopa, which then undergoes a rearrangement to form a fluorescent compound. This process allows for the quantification of the drug in biological fluids. In a typical procedure, the drug is first isolated from the sample matrix, for example, by adsorption on alumina, and then eluted. The fluorescence of the resulting fluorophore is measured, and its intensity is proportional to the concentration of methyldopa. This technique has demonstrated linearity in the concentration range of 0.1 to 1.5 µg/mL, with a lower limit of sensitivity of 100 ng/mL, making it suitable for pharmacokinetic studies. nih.gov Other spectrofluorometric methods may involve reacting catecholamines like methyldopa with reagents such as o-phenylenediamine dihydrochloride to produce a measurable fluorescence. semanticscholar.org

Electrochemical Analytical Techniques

Electrochemical methods are widely used for the determination of methyldopa due to their high sensitivity, speed, and cost-effectiveness compared to other instrumental techniques. journals.gen.trproquest.com These methods leverage the electroactive nature of the catechol group in the methyldopa molecule. nih.gov Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly employed.

A key strategy to enhance the sensitivity and selectivity of electrochemical analysis is the modification of the working electrode surface. Various materials have been used to create modified electrodes that improve the electrochemical response to methyldopa oxidation.

For instance, a glassy carbon electrode (GCE) modified with poly(p-aminobenzene sulfonic acid) has been used to investigate the oxidation and reduction properties of methyldopa. journals.gen.trproquest.com This modified electrode significantly improves the peak current compared to a bare GCE. nih.gov Another approach involves using a screen-printed carbon electrode (SPCE) modified with a nanocomposite of CoWO₄ nanoparticles anchored to reduced graphene oxide nanosheets (CWRGs/SPCE). samipubco.com This modification leads to a larger active surface area and higher electrical conductivity, resulting in an enhanced electrochemical response for methyldopa detection. samipubco.com

The performance of these electrochemical sensors is often evaluated in a phosphate buffer solution (PBS) at a specific pH, as the peak current and potential are pH-dependent. nih.govsamipubco.com For example, the CWRGs/SPCE sensor showed the highest anodic peak currents at a pH of 7.0. samipubco.com

Below is a table summarizing the performance of various electrochemical sensors used for the determination of methyldopa.

Electrode TypeAnalytical TechniqueLinear Range (µM)Limit of Detection (LOD) (µM)Source
Poly(p-aminobenzene sulfonic acid)-modified GCEDPV0.020 - 2.5000.006 journals.gen.trproquest.com
Pen-tip graphite electrode (PGE)DPV0.020 - 2.8200.012 journals.gen.trproquest.com
CWRGs/SPCEDPV0.3 - 180.00.1 ± 0.01 samipubco.com
GQD/1B3MIPF6/CPESWV0.04 - 750.00.01 electrochemsci.org

GCE: Glassy Carbon Electrode; PGE: Pen-tip Graphite Electrode; DPV: Differential Pulse Voltammetry; CWRGs/SPCE: CoWO₄/rGO nanocomposite modified Screen-Printed Carbon Electrode; GQD/1B3MIPF6/CPE: Graphene Quantum Dot/1-butyl-3-methylimidazolium hexafluoro phosphate modified Carbon Paste Electrode; SWV: Square Wave Voltammetry.

Validation Parameters for D-Methyldopa Analytical Methods

Validation of analytical methods is essential to ensure that the measurements are reliable, accurate, and reproducible for their intended purpose. longdom.org For a chiral compound like D-Methyldopa, specific validation parameters are critically important.

Specificity and Selectivity in Enantiomeric Analysis

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. longdom.orgelementlabsolutions.com In the context of D-Methyldopa, specificity is intrinsically linked to selectivity, particularly enantioselectivity.

Methyldopa has a chiral center, meaning it exists as two enantiomers (mirror images): L-methyldopa (the S-isomer) and D-methyldopa (the R-isomer). nih.gov The antihypertensive activity is attributed to the L-isomer (eutomer). nih.gov Therefore, it is crucial for analytical methods to be able to distinguish and quantify the D-isomer (distomer) separately from the active L-isomer. mdpi.com

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a primary technique for achieving this enantiomeric separation. researchgate.netmdpi.com The principle of chiral separation relies on the differential interaction between the enantiomers and the chiral selector in the stationary phase, leading to different retention times. americanpharmaceuticalreview.com For example, a teicoplanin aglycone chiral stationary phase has been successfully used to separate methyldopa enantiomers in less than five minutes with high resolution. researchgate.net The selectivity of the method ensures that the measurement of D-Methyldopa is not affected by the presence of L-Methyldopa, which is vital for quality control and stereospecific synthesis. researchgate.net

Mechanistic Investigations of D Methyldopa Stereochemical Specificity

In Vitro Enzymatic Interaction Studies of D-Methyldopa

The initial and rate-limiting step in the bioactivation of L-methyldopa is its interaction with the enzyme Aromatic L-amino acid decarboxylase (DOPA decarboxylase or DDC). The stereochemical configuration of the alpha-carbon is critical for this enzymatic reaction.

In vitro studies have definitively shown that the enzymatic activity of DOPA decarboxylase is specific to the L-isomer of alpha-methyldopa. Research has demonstrated that the D-isomer of α-methyldopa is not a substrate for DOPA decarboxylase and is not decarboxylated. ahajournals.org While L-α-methyldopa acts as a competitive inhibitor and substrate for DDC, leading to its conversion to α-methyldopamine, the D-isomer does not undergo this critical metabolic step. ahajournals.orgdrugbank.comwikipedia.org This lack of interaction means that the D-isomer cannot initiate the metabolic cascade required to produce the pharmacologically active metabolites. This enzymatic stereoselectivity is the primary reason for the pharmacological inertness of D-methyldopa.

DOPA decarboxylase, like most enzymes, possesses a highly stereospecific active site. proteopedia.org The binding of a substrate to this site depends on a precise three-dimensional arrangement of the substrate's functional groups, which must complement the binding pockets and catalytic residues of the enzyme.

For L-methyldopa, the key interacting moieties are:

The catechol ring

The carboxyl group

The primary amino group

The α-methyl group

The L-configuration (S-enantiomer) orients these groups in the correct spatial conformation to fit within the active site of DOPA decarboxylase. proteopedia.org This proper alignment allows for the formation of a Schiff base with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, a necessary step for the decarboxylation reaction to proceed. In contrast, the D-isomer (R-enantiomer) is a mirror image. Its functional groups are oriented in a way that prevents a productive fit into the rigid active site of the enzyme, thus precluding binding and subsequent catalysis.

Table 1: Stereochemical Interaction with DOPA Decarboxylase Active Site

IsomerConfigurationFit in Active SiteInteraction with PLP CofactorEnzymatic Outcome
L-α-MethyldopaCorrect spatial orientation of functional groupsProductive bindingForms Schiff baseDecarboxylation to α-methyldopamine
D-MethyldopaIncorrect spatial orientation (mirror image)Steric hindrance, improper fitCannot form Schiff baseNo reaction

In Vitro Receptor Binding Profiles of D-Methyldopa

The therapeutic effect of L-methyldopa is not caused by the drug itself but by its active metabolite, α-methylnorepinephrine, which acts as an agonist at central α2-adrenergic receptors. drugbank.comnih.govpatsnap.com Therefore, the interaction of the parent isomers with these receptors must be considered in the context of this metabolic activation pathway.

In vitro receptor binding studies confirm that the ultimate pharmacological effect is mediated by a metabolite, not the parent drug. L-methyldopa is a prodrug that requires enzymatic conversion to exert its effects. drugbank.commedchemexpress.com The same principle applies to D-methyldopa. The D-isomer itself does not exhibit agonist activity at α2-adrenergic receptors. nih.gov Furthermore, because D-methyldopa is not a substrate for DOPA decarboxylase, it cannot be converted to α-methyldopamine and subsequently to the active agonist, α-methylnorepinephrine. ahajournals.org The inability to form this active metabolite is the direct cause of its lack of agonist activity at the receptor level.

The structure-activity relationship for methyldopa (B1676449) is fundamentally dictated by stereochemistry. The absolute configuration at the α-carbon is the most critical structural feature determining biological activity.

Enzymatic Recognition : The primary SAR determinant is the requirement of the L-configuration for recognition and processing by DOPA decarboxylase. Any deviation from this stereochemistry, as seen in the D-isomer, results in a complete loss of substrate activity.

Metabolite Stereochemistry : The stereochemistry of the parent compound dictates the stereochemistry of its metabolites. The enzymatic conversion of L-methyldopa produces metabolites (e.g., (-)-erythro-α-methylnorepinephrine) with the correct stereochemical configuration to bind to and activate α2-adrenergic receptors with high affinity. Metabolites that would theoretically be derived from D-methyldopa would possess a different stereochemistry, rendering them inactive at the target receptor.

Comparative Metabolic Pathways of D- and L-α-Methyldopa In Vitro

The metabolic fates of the D- and L-isomers of methyldopa are distinctly different, a direct consequence of the stereoselectivity of DOPA decarboxylase. ahajournals.orgdrugbank.com

L-α-Methyldopa: The primary metabolic pathway for the L-isomer in vitro involves a series of enzymatic conversions. The first and most crucial step is decarboxylation by DDC to form α-methyldopamine. This intermediate is then a substrate for dopamine (B1211576) β-hydroxylase, which converts it to the active metabolite, α-methylnorepinephrine. wikipedia.org Other significant metabolic reactions for the L-isomer include O-methylation by catechol-O-methyltransferase (COMT) and extensive conjugation, primarily with sulfate. drugbank.comnih.gov

D-Methyldopa: As established, D-methyldopa is not a substrate for DDC. ahajournals.org This enzymatic blockade prevents its entry into the main bioactivation pathway. Consequently, the in vitro metabolism of D-methyldopa is significantly limited. It is not converted to amine metabolites. Instead, its metabolic profile would be dominated by minor pathways and direct elimination. The primary routes of metabolism available to the D-isomer in vitro are conjugation reactions, such as sulfation or glucuronidation, which serve to increase water solubility and facilitate excretion of the unchanged, inert compound.

Table 2: Comparative In Vitro Metabolic Fates of Methyldopa Isomers

Metabolic ProcessL-α-MethyldopaD-Methyldopa
Decarboxylation (by DDC)Yes (forms α-methyldopamine)No
Formation of Active Metabolites (α-methylnorepinephrine)YesNo
O-Methylation (by COMT)YesMinor/Insignificant
Sulfate/Glucuronide ConjugationYes (of parent and metabolites)Primary available pathway (of parent compound)
Overall Metabolic OutcomeBioactivation and EliminationPrimarily Inactivation and Elimination

Biotransformation Resistance of the D-Isomer

The metabolic fate of methyldopa is highly dependent on its stereochemistry, with the D-isomer demonstrating significant resistance to the primary biotransformation pathways that activate the L-isomer. The key enzyme in the metabolic pathway of L-methyldopa is aromatic L-amino acid decarboxylase (AADC), which converts it to α-methyldopamine. ahajournals.org However, the D-isomer of α-methyl-dopa is not a substrate for this enzyme and is therefore not decarboxylated. ahajournals.org This enzymatic stereoselectivity is the primary reason for the D-isomer's pharmacological inertness regarding antihypertensive activity. ahajournals.orgnih.gov

Studies on the excretion of D-α-methyldopa have quantified its resistance to metabolism. Following oral administration in human subjects, a substantial portion, between 70-80%, of the D-isomer is excreted unchanged in the feces, indicating poor absorption. nih.gov Of the fraction that is absorbed, the vast majority is eliminated in the urine as the unchanged parent compound, either in its free form or as conjugates. nih.gov This metabolic profile contrasts sharply with the L-isomer, which is more readily absorbed and extensively metabolized to its active form. drugbank.com The inability of the biological system to decarboxylate the D-isomer underscores its high degree of biotransformation resistance. ahajournals.org

Metabolic Fate of D-Methyldopa vs. L-Methyldopa D-Methyldopa L-Methyldopa
Primary Metabolic Action Resistant to Decarboxylation ahajournals.orgDecarboxylated to α-methyldopamine ahajournals.org
Enzyme Interaction Not a substrate for AADC ahajournals.orgSubstrate for AADC nih.gov
Pharmacological Activity Inert ahajournals.orgActive Antihypertensive nih.gov
Excretion (Oral Dose) 70-80% excreted unchanged in feces nih.gov~60% excreted unchanged in feces nih.gov
Urinary Metabolites Primarily free and conjugated drug nih.govDrug, conjugates, and amine metabolites nih.gov

Pathways of Minor Metabolite Formation (e.g., O-methylation)

While the D-isomer of methyldopa is largely resistant to metabolism, a minor metabolic pathway involving O-methylation has been identified. The enzyme catechol-O-methyltransferase (COMT) is responsible for this reaction. drugbank.com Studies have shown that a small fraction of the absorbed D-α-methyldopa is converted into 3-O-methyl-α-methyldopa. nih.govdrugbank.com

In human subjects administered D-α-methyldopa, the quantity of this O-methylated metabolite found in the urine is minimal, accounting for only about 1-2% of the administered dose. nih.gov Importantly, unlike the L-isomer, the D-isomer does not form amine metabolites such as α-methyldopamine or 3-O-methyl-α-methyldopamine. drugbank.com The metabolic pathway for D-methyldopa is therefore significantly truncated compared to its L-enantiomer, limited primarily to conjugation and a small degree of O-methylation.

Metabolite Formation from D-Methyldopa Approximate Urinary Excretion (% of Dose)
Free & Conjugated D-MethyldopaPrimary form of absorbed drug9-14% nih.gov
3-O-methyl-α-methyldopaMinor pathway via COMT drugbank.com1-2% nih.gov
α-methyldopamineNot formed drugbank.com0%
3,4-dihydroxyphenylacetoneTraces detected nih.govTrace amounts nih.gov

Theoretical Pharmacological Implications of D-Stereoisomerism

Insights into Chiral Recognition in Biological Systems

The stark contrast in the metabolic and pharmacological profiles of D- and L-methyldopa serves as a clear illustration of the principle of chiral recognition in biological systems. Chirality is a fundamental property of biological macromolecules like enzymes and receptors, which are composed of chiral L-amino acids. chiralpedia.comnih.gov This inherent "handedness" of biological targets means they can differentiate between the enantiomers of a chiral drug. nih.gov

The interaction between methyldopa and the enzyme aromatic L-amino acid decarboxylase (AADC) is a classic example. The active site of AADC is stereospecific, meaning it is structured to bind and act upon a substrate with a particular three-dimensional arrangement. oup.comwikipedia.org The L-isomer of methyldopa fits precisely into this active site, allowing the decarboxylation reaction to proceed and form the active metabolite. nih.gov Conversely, the D-isomer, being a non-superimposable mirror image, cannot achieve the necessary orientation within the active site for the enzymatic reaction to occur. nih.gov This selective interaction demonstrates that biological systems can distinguish between stereoisomers with high fidelity, a concept crucial to modern pharmacology and drug development. biomedgrid.combiomedgrid.com

Contribution to Understanding Drug-Target Interactions

The study of methyldopa's stereoisomers has significantly contributed to the fundamental understanding of drug-target interactions. The observation that only the L-enantiomer possesses antihypertensive activity directly links the drug's therapeutic effect to its specific stereochemical configuration. nih.govbiomedgrid.com This finding underscores the principle that the three-dimensional structure of a drug molecule is as critical as its chemical composition for its pharmacological effect. nih.gov

The D-isomer acts as a negative control, demonstrating that the mere presence of the methyldopa chemical scaffold is insufficient for a biological response. The specific spatial arrangement of the functional groups is required for effective binding to the target enzyme, AADC. The inactive enantiomer cannot bind to the enzyme's active site in the correct conformation to elicit the necessary catalytic transformation. nih.gov This provides a clear model for the "three-point attachment" concept of drug-receptor binding, where a specific alignment of multiple points on the drug molecule with corresponding points on the target is necessary for activity. The case of D-methyldopa's inactivity reinforces the importance of stereochemistry in drug design and the need to consider enantiomers as distinct chemical entities with potentially different pharmacokinetic and pharmacodynamic properties. biomedgrid.com

Interactions of D Methyldopa Sesquihydrate in Chemical Systems

Compatibility Studies with Pharmaceutical Excipients

The assessment of compatibility between a drug substance and excipients is a critical step during pre-formulation studies. For D-Methyldopa, which contains a primary amine functional group, there is a potential for incompatibility, most notably with reducing carbohydrates often used as fillers or binders in solid dosage forms.

Studies have been conducted to evaluate the potential incompatibility between methyldopa (B1676449) and reducing excipients like dextrose and lactose (B1674315) (both anhydrous and monohydrate). These investigations utilize various physicochemical methods to detect and characterize any interactions that may occur, which could impact the stability and quality of the pharmaceutical product.

A primary pathway for incompatibility between D-Methyldopa and reducing sugars is the Maillard reaction. This reaction is a well-known interaction that occurs between the amine group of a drug molecule and the reactive carbonyl group of a reducing carbohydrate. The nucleophilic amine moiety of the D-Methyldopa molecule attacks the carbonyl group of the excipient, initiating a cascade of reactions.

The proposed interaction pathway involves the formation of various intermediate products. Mass spectrometry studies on mixtures of methyldopa and dextrose have identified several structural isomers formed through rearrangement reactions, indicating a complex interaction pathway. This non-enzymatic browning reaction can lead to the formation of a variety of products, potentially altering the drug's properties.

To confirm and characterize the interaction between D-Methyldopa and reducing excipients, several analytical techniques are employed, including Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry.

Differential Scanning Calorimetry (DSC): DSC analysis of binary mixtures (1:1 mass ratio) of methyldopa with dextrose or lactose shows significant changes compared to the pure substances. A key finding is the disappearance of the characteristic melting endotherm of methyldopa (around 315.45 °C) in the mixtures. This elimination suggests a physical or chemical interaction between the drug and the excipient. For instance, in a mixture with monohydrate lactose, the endothermic peak for the drug's melting is absent, indicating a potential incompatibility.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy provides evidence of chemical changes at the functional group level. In binary mixtures of methyldopa with dextrose and lactose that have been incubated, a new absorption peak appears around 1719 cm⁻¹. This peak is attributed to the loss of the primary amine functionality, a key event in the Maillard reaction. Other changes, such as the elimination of a peak at 1610 cm⁻¹ and the appearance of new absorptions, further support the conversion of the primary amine to a secondary amine.

SampleKey FTIR Peak ChangesInterpretation
Methyldopa + Dextrose (incubated)New peak at ~1719 cm⁻¹; elimination of peak at 1610 cm⁻¹Loss of primary amine functionality, indicating Maillard reaction
Methyldopa + Lactose (incubated)New peak at ~1719 cm⁻¹; new absorptions at ~1624 cm⁻¹Conversion of primary amine to secondary amine

HPLC and Mass Spectrometry (MS): These techniques confirm the results from DSC and FTIR. HPLC analysis can show the degradation of the parent drug and the appearance of new peaks corresponding to interaction products. Mass spectrometry helps in identifying the mass-to-charge ratio (m/z) of the compounds formed, providing direct evidence of the proposed Maillard reaction products.

Metal Ion Complexation and Coordination Chemistry

D-Methyldopa's catechol moiety gives it a strong affinity for complexation with various metal ions. This interaction is significant as it can influence the bioavailability of both the drug and essential metals in biological systems. Studies have investigated the formation of complexes between methyldopa and metal ions such as iron (Fe(II)/Fe(III)), copper (Cu(II)), cobalt (Co(II)), nickel (Ni(II)), zinc (Zn(II)), and manganese (Mn(II)).

Potentiometric titrations have been used to study these complex formations. The depression in the titration curve of a metal-methyldopa mixture compared to the ligand alone indicates complex formation. For example, a prominent depression in the curve for an Fe(III)-Methyldopa mixture suggests a stable complex is formed. In contrast, a smaller difference for Co(II)-Methyldopa indicates weaker complex formation.

D-Methyldopa can also form ternary, or mixed-ligand, complexes. These complexes involve the methyldopa molecule, a central metal cation, and a second ligand. A study demonstrated the formation of colored ternary complexes between methyldopa, a metal ion [Fe(III), Mn(II), or Co(II)], and 2-aminopyridine (B139424) (2-Amp) in an aqueous medium.

The stoichiometry of these complexes, determined by methods like the mole ratio method, varies depending on the metal ion and reaction conditions. For the ternary complexes with 2-aminopyridine, the ratio of methyldopa to Fe(III) was found to be 2:1, while the ratio for both Mn(II) and Co(II) was 1:1. In the case of binary complexes with Fe(II), the stoichiometry was found to be pH-dependent, with a 1:2 (Fe:MD) ratio at lower pH (4.0-4.5) and a 1:3 ratio at higher pH (5.0-5.5).

The formation and properties of these metal complexes are characterized using spectroscopic techniques, primarily UV-Visible and Infrared spectroscopy.

UV-Visible Spectrophotometry: The formation of colored complexes allows for their quantification and characterization using spectrophotometry. The wavelength of maximum absorbance (λmax) is a key parameter. For the ternary complexes with 2-aminopyridine, the λmax values were distinct for each metal ion.

Ternary Complexλmax (nm)Molar Absorptivity (L·mol⁻¹·cm⁻¹)
Fe(III)-MTD-2-Amp5721810.62
Mn(II)-MTD-2-Amp4732954.18
Co(II)-MTD-2-Amp4652596.8

Data sourced from a study on ternary complexation.

For the Fe(II)-Methyldopa complex, the absorbance maxima were found to be pH-dependent. At lower pH, two broad bands were observed, while at higher pH, one of the peaks shifted to a lower wavelength.

Infrared (IR) Spectroscopy: IR spectroscopy helps elucidate the structure of the complexes by showing how the ligands coordinate to the metal ion. In the spectra of the Fe(III), Mn(II), and Co(II) ternary complexes, the disappearance of the band corresponding to the OH group of the catechol nucleus in the methyldopa molecule indicates that methyldopa coordinates to the metal as a bidentate ligand through this moiety. The second ligand, 2-aminopyridine, was found to coordinate through the –C=N group of its ring.

Future Research Directions and Unresolved Questions

Development of Novel Stereoselective Synthetic Methodologies

While practical processes for the asymmetric synthesis of L-Methyldopa have been a subject of historical research, dedicated methodologies for producing high-purity D-Methyldopa are less developed. Future research should focus on novel stereoselective synthetic routes that are efficient and scalable. One promising approach involves the application of the "memory of chirality" concept, where the initial chirality of a starting material like D-alanine is temporarily transferred to a dynamic axial chirality in an intermediate, guiding the formation of the desired stereocenter. Adapting such methods, which have been successfully used for the (S)-enantiomer, for an efficient synthesis of (R)-α-methylDOPA (D-Methyldopa) is a critical goal. The development of these methodologies is essential for producing the high-purity D-enantiomer required for advanced characterization and for its potential use as an analytical standard.

Advanced Spectroscopic Techniques for D-Methyldopa Characterization

Comprehensive characterization of D-Methyldopa sesquihydrate requires the application of advanced spectroscopic techniques beyond routine analysis. While various spectrophotometric methods have been developed for the quantitative determination of methyldopa (B1676449), often in pharmaceutical formulations, future work should focus on techniques that can probe its specific stereochemistry and hydrated structure.

Multi-spectroscopic studies, potentially combining fluorescence, circular dichroism (CD), and nuclear magnetic resonance (NMR) spectroscopy, could provide detailed insights into its three-dimensional structure and interactions with other molecules. Investigating its behavior in different media and its interaction with biomolecules, even as a non-active analogue, can yield valuable data on stereospecific molecular recognition.

Spectroscopic TechniquePotential Application for D-Methyldopa CharacterizationResearch Objective
Chiral High-Performance Liquid Chromatography (HPLC) Baseline separation of D- and L-Methyldopa.Development of validated analytical methods for enantiomeric purity testing.
Vibrational Circular Dichroism (VCD) Determination of absolute configuration and solution-state conformation.To unambiguously confirm the stereochemistry and study conformational dynamics.
Solid-State NMR (ssNMR) Characterization of the crystalline structure of the sesquihydrate.To understand the arrangement of molecules and water within the crystal lattice.
Terahertz Time-Domain Spectroscopy (THz-TDS) Probing low-frequency vibrational modes related to the hydrate (B1144303) structure.To study the hydrogen-bonding network involving water molecules and its stability.

A particularly novel and promising area of research is the investigation of Chirality-Induced Spin Selectivity (CISS) effects in D-Methyldopa. The CISS effect describes a phenomenon where the transmission of electrons through a chiral molecule is dependent on the electron's spin. This quantum mechanical effect means that chiral molecules can act as spin filters, a property that has significant implications in spintronics and spin-controlled chemistry.

To date, CISS has been studied in larger biomolecules like DNA and oligopeptides. Future research should explore whether D-Methyldopa exhibits a CISS effect. Such studies would involve measuring the spin polarization of electrons transmitted through a monolayer of D-Methyldopa molecules. Discovering and quantifying this effect in a relatively small chiral molecule like D-Methyldopa could provide fundamental insights into the relationship between molecular chirality and electron spin, potentially opening doors to new applications in molecular electronics.

Refined Computational Models for Predicting D-Methyldopa Behavior

Computational modeling is a powerful tool for predicting the behavior of chemical compounds. While pharmacokinetic models have been developed for L-methyldopa, there is a need for refined computational models that focus specifically on the molecular and solid-state properties of this compound. Future modeling efforts should move beyond predicting drug action and focus on fundamental chemical properties.

Molecular dynamics (MD) simulations could be used to model the interaction of a single D-Methyldopa molecule with explicit water molecules to understand the energetics of hydrate formation. Quantum mechanical calculations could predict its spectroscopic signatures (e.g., CD and NMR spectra) to aid in experimental characterization. Furthermore, crystal structure prediction (CSP) algorithms could be employed to explore potential polymorphs and hydrates, providing a theoretical framework for understanding its solid-state behavior.

Modeling TechniqueTarget PropertyResearch Goal
Quantum Mechanics (e.g., DFT) Spectroscopic properties (NMR, IR, CD), electronic structure.To predict and interpret experimental spectra and investigate electronic properties like CISS.
Molecular Dynamics (MD) Solvation, hydration dynamics, conformational flexibility.To understand how D-Methyldopa interacts with water molecules to form the sesquihydrate.
Crystal Structure Prediction (CSP) Polymorphs, crystal lattice energies, hydrate stability.To predict the most stable crystal form of the sesquihydrate and explore other potential solid forms.
Molecular Docking Binding to analytical devices or chiral selectors.To model interactions for non-pharmacological applications, such as in chiral chromatography.

Exploring Potential Non-Pharmacological Applications of D-Methyldopa

As the biologically inactive enantiomer, the future utility of D-Methyldopa may lie in non-pharmacological applications. A primary potential use is as a stereochemical probe or analytical standard. The availability of high-purity this compound is critical for the development and validation of enantioselective analytical methods, such as chiral chromatography, designed to quantify L-Methyldopa and its impurities.

Furthermore, D-Methyldopa can serve as an essential negative control in biological and pharmacological studies of L-Methyldopa. By comparing the effects (or lack thereof) of the D-enantiomer, researchers can confirm that the biological activity of the L-enantiomer is stereospecific. This is crucial for elucidating the precise mechanism of action and interaction with biological targets like enzymes and receptors.

Comprehensive Understanding of Hydrate Formation and Stability under Varied Environmental Conditions

The designation "sesquihydrate" indicates that, on average, 1.5 molecules of water are incorporated into the crystal lattice for every molecule of D-Methyldopa. However, a comprehensive understanding of the thermodynamics and kinetics of this hydrate's formation and stability is currently lacking. Future research must systematically investigate how the hydration state of D-Methyldopa is affected by environmental variables such as temperature, relative humidity (RH), and pressure.

Studies should aim to map out a phase diagram, identifying the precise conditions under which the sesquihydrate is stable, and when it might convert to an anhydrous form or a different hydrate. The kinetics of hydration and dehydration are also of critical importance, as these processes can be influenced by factors like crystal size and the presence of excipients. A thorough understanding of these properties is fundamental to controlling the solid-state form of the compound, which is essential for its use as a stable analytical reference material.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the crystalline structure of D-Methyldopa sesquihydrate?

  • Methodological Answer : X-ray diffraction (XRD) and differential scanning calorimetry (DSC) are primary techniques. XRD identifies crystalline phases, while DSC detects thermal events (e.g., dehydration, melting). For example, DSC profiles may reveal endothermic peaks at ~80°C (dehydration) and ~190°C (melting), with polymorphic transitions at intermediate temperatures . Coupling these with multivariate analysis (e.g., augmented alternating least-squares regression) can decompose overlapping XRD patterns into distinct crystalline components .

Q. How can researchers ensure purity during the synthesis of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) and gas chromatography with flame ionization detection (GC-FID) are critical for purity validation. Follow ICH Q2(R1) guidelines for method validation, including specificity, linearity, and accuracy. Residual solvents should be quantified using GC-FID with optimized column parameters (e.g., DB-624 columns) and validated against pharmacopeial standards .

Q. What environmental conditions are critical for maintaining the stability of this compound during storage?

  • Methodological Answer : Stability is humidity- and temperature-dependent. The sesquihydrate form dehydrates at relative humidity (RH) <7% and temperatures >40°C, leading to amorphous or hemihydrate phases. Store samples in controlled environments (RH ≥10%, 20–25°C) and monitor using dynamic vapor sorption (DVS) assays .

Advanced Research Questions

Q. How can multivariate analysis resolve conflicting DSC and XRD data in thermal transition studies of this compound?

  • Methodological Answer : Augmented alternating least-squares (ALS) regression decomposes simultaneous DSC-XRD datasets into chemically independent components. For instance, ALS can separate overlapping XRD peaks from sesquihydrate and hemihydrate phases during heating, correlating them with minute DSC endotherms. This approach clarifies whether thermal events arise from dehydration, polymorphic transitions, or amorphous recrystallization .

Q. What experimental approaches model hydration-dehydration effects on crystalline phase stability?

  • Methodological Answer : Use controlled humidity chambers coupled with in-situ XRD or Fourier-transform infrared spectroscopy (FTIR). For example, cycling samples between RH 5–50% at 25°C can reveal irreversible phase changes (e.g., sesquihydrate → amorphous). Kinetic modeling of weight changes during DVS assays quantifies hydration thresholds and phase stability domains .

Q. How do discrepancies between theoretical and experimental hydration behaviors arise, and what strategies address them?

  • Methodological Answer : Discrepancies often stem from unaccounted phase transitions (e.g., sesquihydrate ↔ K₂CO₃ in carbonate systems). Validate models using experimental RH thresholds (e.g., sesquihydrate dehydration at RH <7% ). Incorporate phase-specific equilibrium constants and use error analysis (e.g., ±10% error thresholds) to refine predictive models .

Q. What protocols validate the polymorphic identity of this compound after thermal stress?

  • Methodological Answer : Post-thermal treatment, analyze samples via powder XRD to confirm phase integrity. For irreversible transitions (e.g., sesquihydrate → amorphous), pair DSC with thermogravimetric analysis (TGA) to quantify mass loss. Cross-reference with known crystallographic data (e.g., unit cell parameters) to distinguish between metastable polymorphs .

Data Contradiction Analysis

Q. How should researchers address conflicting thermal profiles in replicate DSC experiments?

  • Methodological Answer : Inconsistent DSC peaks may arise from sample heterogeneity or hydration variability. Standardize sample preparation (e.g., solvent recrystallization, sieving to uniform particle size). Use high-resolution DSC (1–2°C/min heating rates) to enhance peak separation. Statistical tools like principal component analysis (PCA) can identify outlier datasets .

Experimental Design Guidelines

Q. What steps ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Document crystallization conditions (solvent ratios, cooling rates). For example, aqueous solutions of LPEI form sesquihydrate crystals via slow evaporation . Characterize batches using melting point analysis (literature range: 190–195°C) and compare with reference spectra (e.g., IR carbonyl stretches at 980 cm⁻¹ ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.